N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide
Description
N-{4-[(4-Methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide is a synthetic carboxamide derivative characterized by a sulfanyl (S) linkage bridging a 4-methylphenyl group and a phenyl ring, which is further connected via a carboxamide (–CONH–) moiety to a 3-(trifluoromethyl)benzene unit. The trifluoromethyl (–CF₃) group is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties, which enhance metabolic stability and binding affinity in target interactions .
Properties
IUPAC Name |
N-[4-(4-methylphenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NOS/c1-14-5-9-18(10-6-14)27-19-11-7-17(8-12-19)25-20(26)15-3-2-4-16(13-15)21(22,23)24/h2-13H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNWGRIDVZYZPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-[(4-methylphenyl)sulfanyl]aniline: This intermediate can be synthesized by reacting 4-methylthiophenol with 4-nitroaniline under reducing conditions.
Formation of the Carboxamide: The intermediate 4-[(4-methylphenyl)sulfanyl]aniline is then reacted with 3-(trifluoromethyl)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the specific reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds, depending on the substituents introduced.
Scientific Research Applications
N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The sulfanyl group may participate in redox reactions, influencing the compound’s biological activity. The carboxamide moiety can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfanyl/Sulfonyl Linkages
Compound A : N-(4-{[(4-Fluorophenyl)sulfanyl]methyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide (CAS: 338398-70-2)
- Structural Differences : Replaces the 4-methylphenyl group with a fluorophenyl-sulfanylmethyl unit.
Compound B : N-(4-Methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide (CAS: 672951-87-0)
- Structural Differences : Features a methoxyphenyl group and a trifluoro-butenyl chain instead of the 4-methylphenyl and trifluoromethylbenzene.
- Impact : The methoxy group (–OCH₃) enhances hydrophilicity, while the alkenyl chain introduces conformational flexibility, possibly affecting target binding .
Carboxamide vs. Sulfonamide Derivatives
Compound C : 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
- Structural Differences : Contains a sulfonamide (–SO₂NH–) core and an oxazole ring.
- Impact : Sulfonamides generally exhibit higher acidity (pKa ~10) compared to carboxamides (pKa ~15–20), influencing solubility and ionization under physiological conditions. This compound demonstrated antimicrobial activity, suggesting that sulfonamide derivatives may prioritize antibacterial applications over carboxamides .
Compound D : N-[4-(4-Bromobenzenesulfonyl)phenyl]-3-methoxybenzamide (CAS: 339031-42-4)
- Structural Differences : Substitutes the sulfanyl group with a sulfonyl (–SO₂–) linkage and introduces a bromine atom.
- Bromine’s heavy-atom effect may improve crystallinity for X-ray studies .
Trifluoromethyl Positioning and Substitution
Compound E : N-[4-(2-Phenylethynyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide (CAS: 439095-73-5)
- Structural Differences : Replaces the sulfanyl linkage with a rigid phenylethynyl (–C≡C–) spacer.
Compound F: N-[4-(4-Benzylpiperazino)phenyl]-3-(trifluoromethyl)benzamide (CAS: 303150-98-3)
- Structural Differences : Incorporates a benzylpiperazine group instead of the sulfanyl-phenyl unit.
- Impact : The piperazine moiety introduces basicity (predicted pKa ~12.93), enhancing solubility in acidic environments, whereas the target compound’s sulfanyl group contributes to lipophilicity .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Research Findings and Implications
- Sulfanyl vs. Sulfonyl : Sulfanyl-containing compounds (e.g., target, Compound A) exhibit moderate lipophilicity, favoring membrane permeability, while sulfonamides (e.g., Compound C) prioritize solubility and ionization for antimicrobial action .
- Substituent Effects : Electron-withdrawing groups (e.g., –F in Compound A) improve stability, whereas bulky groups (e.g., benzylpiperazine in Compound F) balance solubility and target engagement .
Notes
- Contradictions : While sulfonamides (e.g., Compound C) are prioritized for antimicrobial use, the target compound’s carboxamide core may align more with receptor-targeted therapies (e.g., androgen receptor modulators in ) .
- Data Gaps: Limited biological data for the target compound necessitate extrapolation from structural analogs. Further studies on its solubility, stability, and receptor affinity are recommended.
Biological Activity
The compound N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide, also known by its chemical structure and various synonyms, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C21H15F3NOS
- Molecular Weight : 395.41 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and metabolic stability. The presence of a sulfanyl group may also contribute to its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzenecarboxamide have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Research has highlighted the potential anticancer activity of compounds containing trifluoromethyl and sulfanyl groups. These compounds may inhibit key signaling pathways involved in cell proliferation and survival:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Studies : In vitro studies demonstrated that similar compounds reduced viability in cancer cell lines, suggesting a promising avenue for further investigation.
Inhibition of Enzymatic Activity
The compound's structural features suggest it could act as an inhibitor of specific enzymes involved in disease processes:
- Kinase Inhibition : Compounds with similar structures have been identified as inhibitors of c-KIT kinase, which is implicated in various cancers.
- Enzyme Assays : Inhibition assays showed that related compounds affect the phosphorylation status of target proteins, thereby altering downstream signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induced apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibited c-KIT kinase activity |
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated a series of benzenecarboxamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications similar to those in this compound enhanced antimicrobial potency.
-
Cancer Cell Line Studies :
- In vitro assays on A549 lung cancer cells revealed that treatment with structurally related compounds resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity.
-
Kinase Activity Assessment :
- Using biochemical assays, several derivatives were tested for their ability to inhibit c-KIT kinase. Results showed promising inhibition rates, suggesting potential therapeutic applications in treating c-KIT-related malignancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
